molecular formula C7H9NO5S2 B2885817 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide CAS No. 2230802-50-1

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide

Cat. No. B2885817
CAS RN: 2230802-50-1
M. Wt: 251.27
InChI Key: YIJMTUFZLUVTML-UHFFFAOYSA-N
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Description

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is a chemical compound with the molecular formula C7H9NO5S2 . It has a molecular weight of 251.28 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is 1S/C7H9NO5S2/c1-12-5-4 (3-9)14-7 (6 (5)13-2)15 (8,10)11/h3H,1-2H3, (H2,8,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 251.28 .

Scientific Research Applications

Chemiluminescence Studies

The base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been explored, revealing that such compounds can emit light upon decomposition. This property is significant in developing novel chemiluminescent materials for various applications, including sensing and imaging (Watanabe et al., 2010).

Fluorescent Molecular Probes

Research has led to the synthesis of fluorescent solvatochromic dyes, utilizing the structural framework similar to that of 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide. These dyes show strong solvent-dependent fluorescence, useful in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Antiviral and Antibacterial Agents

Novel sulfonamides, including structures related to 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide, have been synthesized and tested for their antiviral and antibacterial activities. These compounds have shown potential as therapeutic agents against various pathogens, indicating the broad applicability of such chemical frameworks in medicinal chemistry (Chen et al., 2010; Gadad et al., 2000).

Enzyme Inhibition Studies

Compounds incorporating the sulfonamide moiety have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These studies underline the potential of sulfonamide derivatives in designing enzyme inhibitors for treating various diseases, including glaucoma, epilepsy, and Alzheimer's disease (Ozgun et al., 2019).

Solid-State Chemistry and Polymorphism

Investigations into the solid-state structures of aromatic sulfonamides with fluorine groups have revealed insights into polymorphism and molecular interactions. Such studies are crucial for understanding drug formulation and stability, offering pathways to optimize pharmaceutical compounds for better efficacy and shelf-life (Terada et al., 2012).

properties

IUPAC Name

5-formyl-3,4-dimethoxythiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S2/c1-12-5-4(3-9)14-7(6(5)13-2)15(8,10)11/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMTUFZLUVTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide

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